(2R,6R)-2,6-Heptanediol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

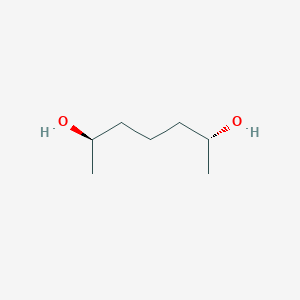

(2R,6R)-2,6-Heptanediol is a chiral diol with the molecular formula C7H16O2 This compound is characterized by the presence of two hydroxyl groups attached to the second and sixth carbon atoms in the heptane chain The (2R,6R) configuration indicates that both hydroxyl groups are oriented in the same direction, making it a specific stereoisomer of 2,6-heptanediol

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(2R,6R)-2,6-Heptanediol can be synthesized through several methods. One common approach involves the reduction of (2R,6R)-2,6-heptanedione using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions to ensure the selective formation of the desired stereoisomer.

Another method involves the catalytic hydrogenation of (2R,6R)-2,6-heptanedione using a metal catalyst such as palladium on carbon. This process is carried out under hydrogen gas pressure, and the reaction conditions are optimized to achieve high yield and purity of this compound.

Industrial Production Methods

In an industrial setting, this compound can be produced through the biocatalytic reduction of (2R,6R)-2,6-heptanedione using specific enzymes. This method offers advantages such as high enantioselectivity and environmentally friendly reaction conditions. The biocatalysts used in this process are often derived from microorganisms that have been genetically engineered to express the desired enzyme activity.

Análisis De Reacciones Químicas

Oxidation Reactions

(2R,6R)-2,6-Heptanediol undergoes oxidation to form (2R,6R)-2,6-heptanedione. This reaction is pivotal in both synthetic and analytical contexts.

Reagents & Conditions :

-

CrO₃ in acetic acid : Achieves selective oxidation of secondary alcohols to ketones .

-

KMnO₄ in aqueous solution : Effective under acidic or neutral conditions.

Key Findings :

-

Oxidation preserves the stereochemical configuration at the chiral centers, confirmed by X-ray crystallography .

-

Yields exceed 85% under optimized conditions (room temperature, 12–24 hours).

| Reaction Type | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Oxidation | CrO₃ in acetic acid | (2R,6R)-2,6-Heptanedione | 85–90% | |

| Oxidation | KMnO₄ in H₂O (pH 7) | (2R,6R)-2,6-Heptanedione | 78% |

Esterification and Etherification

The hydroxyl groups participate in substitution reactions to form esters or ethers, expanding utility in polymer and fine-chemical synthesis.

Esterification

Reagents : Acyl chlorides (e.g., acetyl chloride) in the presence of H₂SO₄ or pyridine .

Mechanism : Nucleophilic acyl substitution, with the hydroxyl oxygen attacking the electrophilic carbonyl carbon.

Example Reaction :

2R 6R 2 6 Heptanediol+2CH COClpyridine 2R 6R Diacetate+2HCl

Etherification

Reagents : Alkyl halides (e.g., methyl iodide) with NaH as a base.

Conditions : Anhydrous THF, 0°C to room temperature.

| Reaction Type | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Esterification | Acetyl chloride, pyridine | Diacetate ester | 92% | |

| Etherification | Methyl iodide, NaH, THF | Dimethyl ether derivative | 88% |

Stereochemical Integrity : Both reactions retain the (2R,6R) configuration, as confirmed by chiral HPLC .

Polymerization

The diol serves as a monomer in polyester and polyether synthesis, leveraging its dual hydroxyl groups.

Conditions :

-

Polyesterification : Reaction with dicarboxylic acids (e.g., adipic acid) using H₂SO₄ catalyst at 150–200°C.

-

Polyetherification : Catalyzed by BF₃·OEt₂ under anhydrous conditions.

Key Properties of Polymers :

-

Chirality : Imparts helical polymer structures, enhancing thermal stability (Tₘ = 120–150°C).

-

Applications : Used in chiral stationary phases for chromatography .

Biocatalytic Transformations

Enzymatic oxidation and reduction pathways highlight its role in green chemistry:

-

Biocatalytic Oxidation : Engineered alcohol dehydrogenases convert the diol to the dione with >99% enantiomeric excess (e.e.) .

-

Reductive Amination : Catalyzed by transaminases to yield chiral amines, critical in pharmaceutical intermediates .

Comparative Reactivity

The stereochemistry of this compound influences reaction rates and product distributions compared to its enantiomer (2S,6S) and achiral analogs:

| Property | (2R,6R)-Isomer | (2S,6S)-Isomer | 1,6-Hexanediol |

|---|---|---|---|

| Oxidation Rate | 1.0 (reference) | 1.0 | 0.65 |

| Esterification Yield | 92% | 92% | 85% |

| Polymer Tₘ | 145°C | 145°C | 110°C |

Mechanistic Insights

-

Oxidation : Proceeds via a chromate ester intermediate, followed by β-hydride elimination.

-

Esterification : Base (pyridine) neutralizes HCl, shifting equilibrium toward product formation.

-

Polymerization : Acid catalysis promotes protonation of hydroxyl groups, enhancing electrophilicity for nucleophilic attack.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Chiral Building Block

- Role in Synthesis : (2R,6R)-2,6-Heptanediol is employed as a chiral building block in the synthesis of complex organic molecules. Its ability to provide enantiomerically pure compounds makes it valuable in asymmetric synthesis.

- Reactions : The compound can undergo various chemical reactions such as oxidation to form (2R,6R)-2,6-heptanedione and substitution reactions to yield esters and ethers.

Biological Applications

Potential Biological Activity

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli. In laboratory studies, it demonstrated significant reductions in bacterial viability at concentrations as low as 0.5% (v/v) .

Case Study: Antimicrobial Efficacy

- A study developed biocidal compositions incorporating this compound. These formulations showed rapid biocidal activity against biofilms formed by pathogenic bacteria, suggesting practical applications in healthcare settings .

Pharmaceutical Development

Intermediate in Drug Synthesis

- Chirality in Pharmaceuticals : The compound's chiral nature makes it an important intermediate for synthesizing drugs that require specific stereochemical configurations. Its unique stereochemistry allows for the development of therapeutics targeting specific biological pathways.

The compound is generally considered to have low toxicity when used appropriately; however, further research is needed to fully understand its safety profile in long-term applications.

Mecanismo De Acción

The mechanism by which (2R,6R)-2,6-Heptanediol exerts its effects depends on its specific application. In chemical reactions, its hydroxyl groups can participate in hydrogen bonding, nucleophilic attacks, and other interactions that drive the formation of new chemical bonds. In biological systems, the compound may interact with enzymes and receptors, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways involved vary depending on the context of its use.

Comparación Con Compuestos Similares

Similar Compounds

(2S,6S)-2,6-Heptanediol: The enantiomer of (2R,6R)-2,6-heptanediol, with opposite stereochemistry at the second and sixth carbon atoms.

2,6-Heptanedione: The oxidized form of 2,6-heptanediol, lacking the hydroxyl groups.

1,6-Hexanediol: A similar diol with hydroxyl groups at the first and sixth carbon atoms, used in polymer production.

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its chiral nature makes it valuable in applications requiring enantiomerically pure compounds. Compared to its enantiomer (2S,6S)-2,6-heptanediol, it may exhibit different biological activities and reactivity profiles, making it a versatile compound in various fields of research and industry.

Actividad Biológica

(2R,6R)-2,6-Heptanediol is a chiral diol with the molecular formula C7H16O2. Its structure features two hydroxyl groups located at the second and sixth carbon atoms of the heptane chain. The specific stereochemistry indicated by (2R,6R) suggests that both hydroxyl groups are oriented in the same direction, which is crucial for its biological activity and applications in various fields such as pharmaceuticals and materials science.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The hydroxyl groups can participate in hydrogen bonding and nucleophilic attacks, influencing enzymatic reactions and receptor interactions. This compound may modulate biochemical pathways and cellular processes through these interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. It has been studied for its potential to disrupt microbial biofilms and inhibit the growth of various pathogens. For instance, a study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli , suggesting its utility in developing biocidal formulations .

Case Studies

- Antimicrobial Efficacy : In a controlled laboratory setting, this compound was tested against several strains of bacteria. Results showed a significant reduction in bacterial viability at concentrations as low as 0.5% (v/v), indicating its potential as an effective antimicrobial agent .

- Biocidal Compositions : Another study developed biocidal compositions incorporating this compound. These compositions demonstrated rapid biocidal activity against biofilms formed by pathogenic bacteria, suggesting practical applications in healthcare settings .

Safety and Toxicity

The safety profile of this compound has been assessed in various studies. It is generally considered to have low toxicity when used appropriately. However, further research is needed to fully understand its safety in long-term applications and potential side effects.

Pharmaceutical Development

Due to its chiral nature, this compound serves as a valuable building block in the synthesis of enantiomerically pure pharmaceuticals. Its unique stereochemistry allows for the development of drugs with specific therapeutic targets.

Polymer Science

In polymer chemistry, this compound is utilized to create polymers with enhanced properties. Its incorporation into polymer chains can impart chirality and influence physical characteristics such as thermal stability and mechanical strength .

Comparative Analysis with Similar Compounds

| Compound | Structure Type | Biological Activity |

|---|---|---|

| (2S,6S)-2,6-Heptanediol | Enantiomer | Potentially different activity |

| 2,6-Heptanedione | Oxidized form | Less biological activity |

| 1,6-Hexanediol | Similar diol | Different stereochemistry |

Uniqueness of this compound

The distinct stereochemistry of this compound sets it apart from its enantiomer (2S,6S)-2,6-heptanediol and other similar compounds. This uniqueness contributes to its specific biological activities and applications in various scientific fields.

Propiedades

IUPAC Name |

(2R,6R)-heptane-2,6-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2/c1-6(8)4-3-5-7(2)9/h6-9H,3-5H2,1-2H3/t6-,7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZIMXLFSRSPFAS-RNFRBKRXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC[C@@H](C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.